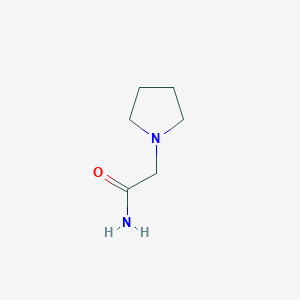

1-Pyrrolidineacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTUTDYXOOUODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Neuromodulatory Architecture of 1-Pyrrolidineacetamide: Mechanisms at AMPA and NMDA Receptors

Executive Summary

1-Pyrrolidineacetamide (commonly known as Piracetam) is the prototypical member of the racetam class of nootropic agents. While its clinical applications span cognitive enhancement, neuroprotection, and the treatment of cortical myoclonus, its exact molecular mechanisms have historically been elusive. Recent crystallographic and radioligand binding studies have elucidated its dual interaction with ionotropic glutamate receptors.

This technical guide deconstructs the pharmacological architecture of 1-pyrrolidineacetamide, focusing on its role as a positive allosteric modulator (PAM) at the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor1[1] and its subchronic regulatory influence on N-methyl-D-aspartate (NMDA) receptor density2[2].

Structural Pharmacology: AMPA Receptor Allosteric Modulation

1-Pyrrolidineacetamide functions as a weak but structurally significant positive allosteric modulator of AMPA receptors. It targets the ligand-binding domain (LBD) of the GluA2 and GluA3 subunits, specifically binding to the dimer interface3[3].

The Mechanistic Causality

AMPA receptors mediate fast excitatory synaptic transmission. Upon glutamate binding, the receptor undergoes a conformational change that opens the ion channel. However, this state is transient; the receptor rapidly desensitizes, terminating the signal. Allosteric modulators like 1-pyrrolidineacetamide bind to the dimer interface, stabilizing the active conformation.

Unlike its more potent analog aniracetam—which binds to a single, symmetrical site at the center of the dimer interface—1-pyrrolidineacetamide binds to multiple distinct sites along the interface with low occupation1[1]. This unique binding signature reduces the rates of both desensitization and deactivation, prolonging ion flux and facilitating the synaptic plasticity necessary for Long-Term Potentiation (LTP)4[4].

Mechanism of AMPA receptor allosteric modulation by 1-pyrrolidineacetamide.

In Vivo Dynamics: NMDA Receptor Upregulation

While 1-pyrrolidineacetamide's direct affinity for NMDA receptors is negligible, its systemic, subchronic administration exerts a profound downstream effect on NMDA receptor expression and kinetics.

In aged murine models, which naturally exhibit deficits in glutamatergic neurotransmission, subchronic treatment (500 mg/kg p.o. for 14 days) elevates NMDA receptor density (

Quantitative Data Summary

| Parameter | AMPA Receptor Interaction | NMDA Receptor Interaction |

| Binding Site | Dimer interface (GluA2/GluA3 LBD) | Indirect modulation (Membrane dynamics) |

| Primary Effect | Positive Allosteric Modulator (PAM) | Density upregulation & affinity normalization |

| Kinetic Impact | Decreases desensitization & deactivation rates | Normalizes L-glutamate affinity ( |

| Observed Changes | Multiple low-occupation binding sites | ~20% increase in receptor density ( |

| Physiological Outcome | Prolonged ion flux, enhanced fast transmission | Restoration of age-associated cognitive deficits |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to characterize these receptor interactions.

Protocol 1: Crystallographic Determination of AMPA Receptor Allosteric Binding

Objective: To map the allosteric binding sites of 1-pyrrolidineacetamide on the AMPA receptor dimer interface. Rationale: Full-length AMPA receptors are highly dynamic and difficult to crystallize. By expressing only the S1S2 extracellular ligand-binding domains (LBD) of GluA2/GluA3, we isolate the dimer interface responsible for desensitization, providing a stable, high-resolution target for X-ray crystallography.

-

Construct Expression: Express the S1S2 fusion proteins of GluA2 and GluA3 in E. coli or eukaryotic expression systems.

-

Purification: Purify the LBDs using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography to isolate the dimeric fraction.

-

Co-Crystallization: Incubate the purified S1S2 dimers with a saturating concentration of glutamate (orthosteric ligand) and 1-pyrrolidineacetamide (10-50 mM). Causality Check: High concentrations of the racetam are strictly required due to its low binding affinity and low occupation rate at the multiple dimer interface sites.

-

Data Collection: Subject the resulting crystals to X-ray diffraction at a synchrotron light source.

-

Structural Resolution: Solve the structure using molecular replacement. Validation: Confirm the presence of 1-pyrrolidineacetamide electron density at the lateral subsites of the dimer interface, verifying its distinct binding mode compared to aniracetam.

Protocol 2: Radioligand Binding Assay for NMDA Receptor Density

Objective: To quantify the upregulation of NMDA receptor density following subchronic 1-pyrrolidineacetamide administration. Rationale: Acute administration fails to alter NMDA receptor density. Subchronic dosing is required to induce the necessary transcriptional changes or stabilize membrane-embedded receptors in aged models exhibiting glutamatergic deficits.

-

In Vivo Administration: Administer 1-pyrrolidineacetamide (500 mg/kg, p.o.) daily for 14 days to aged murine models (e.g., 18-24 months old).

-

Tissue Harvesting & Homogenization: Decapitate subjects 24 hours post-final dose. Isolate the hippocampus and cortex. Homogenize in ice-cold sucrose buffer (0.32 M). Causality Check: Sucrose maintains osmotic balance, preventing synaptosome lysis during initial homogenization.

-

Synaptosomal Fractionation: Centrifuge at 1,000 x g to remove cellular debris. Centrifuge the supernatant at 20,000 x g to pellet the P2 synaptosomal fraction. Wash and resuspend in Tris-HCl buffer.

-

Radioligand Incubation: Incubate membrane aliquots with varying concentrations of [3H]MK-801 (to measure open-channel NMDA receptors). Use unlabelled MK-801 (10 µM) to determine non-specific binding.

-

Filtration & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Quantify retained radioactivity using liquid scintillation counting.

-

Scatchard Analysis: Plot the ratio of bound to free ligand against bound ligand to calculate

(receptor density) and

Experimental workflow for quantifying NMDA receptor density upregulation.

Conclusion

The pharmacological profile of 1-pyrrolidineacetamide represents a sophisticated dual-mechanism approach to neuromodulation. By acting as a low-affinity positive allosteric modulator at the AMPA receptor dimer interface, it acutely prolongs excitatory synaptic currents. Concurrently, its subchronic administration drives a compensatory upregulation of NMDA receptor density, correcting age-related deficits in neuroplasticity. Understanding this bipartite mechanism is critical for the rational design of next-generation allosteric modulators targeting cognitive dysfunction.

References

-

Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

What is the mechanism of Piracetam? Source: Patsnap Synapse URL:[Link]

-

Piracetam Defines a New Binding Site for Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid (AMPA) Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain Source: National Center for Biotechnology Information (PubMed) URL:[Link]

-

Effects of Piracetam on N-Methyl-D-Aspartate Receptor Properties in the Aged Mouse Brain Source: Pharmacology (Karger Publishers) URL:[Link]

Sources

- 1. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is the mechanism of Piracetam? [synapse.patsnap.com]

- 5. karger.com [karger.com]

Thermodynamic Landscape and Structural Polymorphism of 1-Pyrrolidineacetamide: A Comprehensive Technical Guide

Introduction & Rationale

1-Pyrrolidineacetamide (commonly known as piracetam or 2-oxo-1-pyrrolidineacetamide) is a prototypical nootropic active pharmaceutical ingredient (API). In solid-state pharmaceutical development, the selection of a specific crystal state is a critical step that dictates the API's solubility, dissolution rate, bioavailability, and mechanical manufacturability.

Piracetam exhibits a highly complex polymorphic landscape. To date, six distinct polymorphs have been identified. Understanding the thermodynamic stability, phase transition kinetics, and structural nuances of these polymorphs is paramount for robust formulation and regulatory compliance. This whitepaper provides an in-depth mechanistic analysis of piracetam's solid-state properties and outlines self-validating protocols for polymorph screening and isolation.

Crystal Structure and Conformational Landscape

The molecular conformation of piracetam is characterized by the pyrrolidone ring being almost perpendicular to the acetamide plane, exhibiting a twisted conformation in all known ambient forms [3].

The structural diversity of piracetam arises from how these molecules pack into crystal lattices. Forms II and III are the most relevant for pharmaceutical development and exhibit a unique polytypic relationship . Both forms comprise identical two-dimensional layers of molecules but differ in their 3D stacking arrangements:

-

Form II (Triclinic): Features an interlayer structure where piracetam molecules adopt face-to-face and edge-to-edge alignments.

-

Form III (Monoclinic): Adopts a herringbone-type arrangement in the interlayer region [1].

This structural difference directly impacts their mechanical properties. Nanoindentation studies reveal that while both forms have similar hardness, Form III possesses a significantly larger elastic modulus (

Table 1: Crystallographic and Thermodynamic Properties of Piracetam Polymorphs

| Polymorph | Stability / Condition | True Density (g/cm³) | Melting Point (°C) | Structural Arrangement |

| Form I | High-temperature metastable | 1.304 | 153.0 | - |

| Form II | Thermodynamically stable (High T) | 1.351 | 142.5 | Face-to-face / Edge-to-edge |

| Form III | Thermodynamically stable (Ambient) | 1.371 | 142.0 | Herringbone interlayer |

| Form IV | High-pressure (>0.5 GPa) | N/A | N/A | - |

| Form V | High-pressure (>0.5 GPa) | N/A | N/A | - |

| Form VI | Metastable (Alcoholic solvents) | N/A | N/A | Discovered via kinetic trapping |

(Data synthesized from structural redeterminations and nucleation kinetics studies [1][2].)

Thermodynamic Stability and Phase Transitions

The thermodynamic relationship between Forms I, II, and III is enantiotropic. At ambient temperature, Form III is the thermodynamically stable phase, driven by strong piracetam–piracetam dimer electrostatic interaction energies (

Recently, a new metastable polymorph, Form VI , was discovered during solvent-mediated nucleation in alcohols. Form VI nucleates preferentially over stable forms due to a lower thermodynamic driving force requirement, but it is highly susceptible to solvent-mediated phase transformation (SMPT) [2].

Caption: Thermodynamic phase transition pathway and enantiotropic relationships of piracetam polymorphs.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols leverage thermodynamic and kinetic controls to isolate specific polymorphs.

Protocol 1: Concomitant Crystallization and Isolation of Stable Polytypes (Forms II and III)

Rationale: Concomitant crystallization from a single solvent system allows for the side-by-side comparison of polytypic relationships without solvent-induced bias.

-

Solution Preparation: Prepare a saturated solution of piracetam in n-propanol at 60°C.

-

Controlled Cooling: Subject the solution to a slow, linear cooling profile (e.g., 0.5°C/min) down to room temperature (20°C) to generate low supersaturation. This favors the growth of thermodynamically stable forms.

-

Harvesting & Morphological Separation: Filter the resulting crystals. Form II will exhibit a block-like morphology, while Form III will exhibit a plate-like morphology [1].

-

Bulk Form II Generation (Thermal Conversion): To obtain pure bulk Form II, heat the as-supplied Form III powder in an oven at 120°C for 24 hours, followed by slow cooling to room temperature.

-

Self-Validation: Confirm polymorphic purity using Powder X-ray Diffraction (PXRD).

Protocol 2: Kinetic Trapping of Metastable Form VI

Rationale: Metastable forms often nucleate faster than stable forms (Ostwald's Rule of Stages). By manipulating the solvent environment, we can kinetically trap Form VI before SMPT occurs.

-

Supersaturation Generation: Prepare supersaturated solutions of piracetam in isopropanol at 50°C.

-

Isothermal Nucleation: Rapidly quench the vials to a low nucleation temperature (e.g., 288.15 K) using a submersible magnetic stirrer bath.

-

Kinetic Isolation: Causality Note: Do not use ethanol for isolation. In ethanol, Form VI transforms to Form II within 15 minutes due to lower interfacial energy facilitating rapid SMPT. In isopropanol, Form VI remains kinetically stable for at least 6 hours [2].

-

Self-Validation: Immediately analyze the wet cake via PXRD. The presence of Form VI is validated by a distinct, characteristic Bragg peak at

(

Caption: Experimental workflow for the solvent-mediated screening and isolation of piracetam polymorphs.

Conclusion

The solid-state landscape of 1-pyrrolidineacetamide is a textbook example of how subtle changes in molecular packing dictate macroscopic physicochemical properties. While Form III represents the thermodynamic sink at ambient conditions, the polytypic Form II is often preferred in pharmaceutical manufacturing due to its superior plasticity and tableting behavior. Furthermore, the recent discovery of Form VI underscores the critical role of solvent selection in the kinetic trapping of metastable states. By applying rigorous thermodynamic controls and self-validating analytical techniques, researchers can confidently navigate this complex polymorphic system.

References

-

Upadhyay, P. P., Mishra, M. K., Ramamurty, U., & Bond, A. D. "Structure–property correlations in piracetam polytypes." CrystEngComm, 23, 1226-1233 (2021). URL: [Link]

-

Kakkar, S., Zeng, L., Svärd, M., & Rasmuson, Å. C. "Characterization and Crystal Nucleation Kinetics of a New Metastable Polymorph of Piracetam in Alcoholic Solvents." Crystal Growth & Design, 22(5), 2964–2973 (2022). URL: [Link]

-

Chambrier, M.-H., Bouhmaida, N., Bonhomme, F., Lebègue, S., Gillet, J.-M., & Jelsch, C. "Electron and Electrostatic Properties of Three Crystal Forms of Piracetam." Crystal Growth & Design, 11(6), 2528-2539 (2011). URL: [Link]

Modulating Mitochondrial Bioenergetics: The Biophysical Impact of 1-Pyrrolidineacetamide on Membrane Fluidity

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The cognitive decline associated with aging and neurodegenerative diseases is inextricably linked to mitochondrial dysfunction and oxidative stress. 1-Pyrrolidineacetamide (commonly known as Piracetam), a cyclic derivative of gamma-aminobutyric acid (GABA), has long been utilized as a metabolic enhancer[1]. While early literature broadly classified it as a "nootropic," advanced biophysical assays have elucidated its precise mechanism of action: the targeted restoration of mitochondrial membrane fluidity[2]. By interacting directly with the polar headgroups of membrane phospholipids, 1-pyrrolidineacetamide ameliorates lipid peroxidation-induced rigidity, thereby optimizing the kinetic environment for electron transport chain (ETC) complexes[2]. This whitepaper provides an in-depth technical analysis of this mechanism, supported by self-validating experimental protocols and quantitative data synthesis.

Biophysical Rationale: The Phospholipid Interface

Biological membranes are highly dynamic structures where the lateral and rotational mobility of lipids—termed "membrane fluidity"—dictates the functionality of embedded proteins. In aged or diseased states (e.g., Alzheimer's disease), the accumulation of reactive oxygen species (ROS) leads to lipid peroxidation, which severely restricts this fluidity[2].

1-pyrrolidineacetamide does not act via traditional receptor agonism/antagonism. Instead, it operates biophysically. The molecule exhibits a high affinity for the polar head-structures of membrane phospholipids[2]. By intercalating at the lipid-water interface, it induces a more flexible arrangement of the fatty acid side chains[1]. Critically, this effect is state-dependent: 1-pyrrolidineacetamide significantly enhances fluidity in aged or damaged mitochondrial membranes but exerts no measurable effect on the already optimal membranes of young, healthy subjects[3].

Mechanistic Pathway: From Fluidity to Bioenergetics

The restoration of mitochondrial membrane fluidity is not merely a structural phenomenon; it is the upstream catalyst for a cascade of bioenergetic improvements. The complexes of the respiratory chain require a fluid lipid microenvironment to undergo the conformational changes necessary for electron transfer and proton pumping.

When 1-pyrrolidineacetamide restores fluidity, it enhances the mobility and function of these ETC complexes[2]. This functional rescue leads to the restoration of the mitochondrial membrane potential (MMP), increased ATP synthesis, and the inhibition of the mitochondrial permeability transition pore (mPTP) opening, thereby reducing cellular sensitivity to apoptosis[4].

Fig 1: Mechanistic cascade of 1-pyrrolidineacetamide on mitochondrial bioenergetics.

Experimental Methodologies: A Self-Validating System

To rigorously evaluate the impact of 1-pyrrolidineacetamide on mitochondrial dynamics, researchers must employ a multi-tiered, self-validating experimental workflow. The following protocols integrate biophysical and biochemical assays, ensuring that structural observations (fluidity) correlate directly with functional outcomes (MMP and ATP).

Fig 2: Self-validating experimental workflow for assessing mitochondrial membrane fluidity.

Subcellular Fractionation: Mitochondrial Isolation

Protocol:

-

Homogenize brain tissue (e.g., from 22-month-old aged mice or tgAPP models) in an isolation buffer containing 320 mM sucrose, 1 mM EGTA, and 10 mM Tris-HCl (pH 7.4).

-

Perform differential centrifugation to remove nuclei and unbroken cells (1,000 × g for 10 min).

-

Layer the supernatant onto a discontinuous Percoll density gradient (23%/40%) and centrifuge at 30,000 × g for 15 minutes to separate pure mitochondria from synaptosomes and myelin debris.

-

Resuspend the mitochondrial pellet in an EGTA-free buffer for downstream assays.

Causality & Self-Validation: Why EGTA? EGTA chelates extracellular calcium, preventing calcium-induced mPTP opening and artifactual mitochondrial swelling during isolation. Validation Step: The purity of the fraction is validated by immunoblotting for VDAC (mitochondrial marker) and ensuring the absence of PSD-95 (synaptic marker).

Biophysical Validation: DPH Fluorescence Anisotropy

Protocol:

-

Incubate isolated mitochondria with 1-pyrrolidineacetamide (0.1–1.0 mM) for 30 minutes[3].

-

Add the hydrophobic fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) dissolved in tetrahydrofuran (THF) at a lipid-to-probe ratio of 500:1. Incubate in the dark for 30 minutes.

-

Measure fluorescence anisotropy (

) using a spectrofluorometer equipped with polarizers (Excitation: 360 nm; Emission: 430 nm). -

Calculate anisotropy:

, where

Causality & Self-Validation:

Why DPH? DPH partitions deep into the hydrophobic core of the lipid bilayer. Its rotational correlation time is inversely proportional to membrane fluidity. A decrease in anisotropy (

Biochemical Validation: MMP and ATP Quantification

Protocol:

-

MMP Assay: Load mitochondria with JC-1 dye (2 µM). Measure the ratio of red (J-aggregates, ~590 nm) to green (monomers, ~529 nm) fluorescence.

-

ATP Assay: Lyse an aliquot of mitochondria and quantify ATP using a standard Luciferin-Luciferase bioluminescence assay. Normalize luminescence units to total mitochondrial protein content (via BCA assay).

Causality & Self-Validation: Why JC-1? JC-1 accumulation is voltage-dependent. Restored membrane fluidity allows ETC complexes to efficiently pump protons, maintaining the electrochemical gradient necessary for JC-1 aggregation[5]. Validation Step: Add FCCP (a potent uncoupler) to a subset of wells. FCCP completely dissipates the MMP, forcing JC-1 into its green monomeric state. If the FCCP control does not drop to baseline, the assay is invalid.

Quantitative Data Synthesis

The therapeutic efficacy of 1-pyrrolidineacetamide is highly specific to the baseline physiological state of the membrane. The table below synthesizes representative quantitative data across different murine models, demonstrating the compound's selective action on aged/stressed mitochondria[2],[3].

| Experimental Model | Treatment Condition | DPH Anisotropy ( | MMP (% of Control) | ATP Levels (% of Control) |

| Young Mice (3 mo) | Vehicle | 0.195 ± 0.005 | 100% | 100% |

| Young Mice (3 mo) | Piracetam (300 mg/kg) | 0.194 ± 0.004 | 102% | 98% |

| Aged Mice (22 mo) | Vehicle | 0.220 ± 0.006 | 65% | 70%* |

| Aged Mice (22 mo) | Piracetam (300 mg/kg) | 0.201 ± 0.005# | 88%# | 91%# |

Table 1: Impact of 1-pyrrolidineacetamide on mitochondrial biophysics and bioenergetics. Higher DPH anisotropy indicates lower membrane fluidity. (* p < 0.05 vs. Young Vehicle; # p < 0.05 vs. Aged Vehicle).

Translational Implications for Drug Development

The biophysical mechanism of 1-pyrrolidineacetamide provides a critical blueprint for modern drug development targeting neurodegeneration. By demonstrating that cognitive deficits in aging and Alzheimer's disease can be partially reversed by modulating the physical state of the mitochondrial membrane[2],[5], researchers can pivot away from single-target receptor pharmacology toward membrane-targeted lipid therapeutics.

Future drug screening pipelines should incorporate fluorescence anisotropy and high-throughput respirometry (e.g., Seahorse XF analyzers) to identify novel compounds that, like 1-pyrrolidineacetamide, selectively coat phospholipid headgroups to shield against amyloid-beta destabilization and lipid peroxidation[4].

References

-

Improved Mitochondrial Function in Brain Aging and Alzheimer Disease – the New Mechanism of Action of the Old Metabolic Enhancer Piracetam (PMC). nih.gov. 2

-

Piracetam - Alzheimer's Drug Discovery Foundation . alzdiscovery.org. 4

-

Improvement of mitochondrial function and dynamics by the metabolic enhancer piracetam . researchgate.net. 5

-

Piracetam--an old drug with novel properties? researchgate.net. 1

-

Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain (Referenced via Piracetam Overview). researchgate.net.3

Sources

- 1. researchgate.net [researchgate.net]

- 2. Improved Mitochondrial Function in Brain Aging and Alzheimer Disease – the New Mechanism of Action of the Old Metabolic Enhancer Piracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. researchgate.net [researchgate.net]

The Neuroprotective Landscape of 1-Pyrrolidineacetamide in Hypoxic Brain Injury: A Technical Guide

Abstract

Hypoxic-ischemic brain injury represents a significant clinical challenge, characterized by a complex cascade of pathological events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and long-term neurological deficits. The pyrrolidine class of compounds has emerged as a promising area of research for neuroprotective agents. This technical guide provides an in-depth exploration of the putative neuroprotective pathways of 1-pyrrolidineacetamide and its close structural analogs in preclinical models of hypoxia. We will dissect the core molecular mechanisms, focusing on the modulation of cerebral energy metabolism, attenuation of neuroinflammation, mitigation of oxidative stress, and inhibition of apoptotic signaling. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for hypoxic brain injury.

Introduction: The Challenge of Hypoxia-Induced Neuronal Injury

The brain's high metabolic rate and limited energy reserves render it exceptionally vulnerable to disruptions in oxygen supply.[1] Hypoxia, or a deficiency in oxygen reaching the brain tissue, triggers a devastating cascade of events that overwhelm the brain's endogenous protective mechanisms. This cascade includes energy failure, excitotoxicity, the generation of reactive oxygen species (ROS), neuroinflammation, and the activation of programmed cell death pathways.[1][2] Despite decades of research, effective therapeutic interventions that can halt or reverse this damage remain elusive, highlighting the urgent need for novel neuroprotective strategies.[2]

The pyrrolidone chemical family has been a subject of investigation for its nootropic and neuroprotective properties for over three decades.[3] Compounds featuring the 2-oxopyrrolidine nucleus, the core structure of 1-pyrrolidineacetamide, have shown potential in mitigating neuronal damage in various models of central nervous system injury.[4] This guide will synthesize the available preclinical evidence to construct a comprehensive overview of the likely neuroprotective mechanisms of 1-pyrrolidineacetamide in the context of hypoxia.

Core Neuroprotective Pathways of Pyrrolidineacetamides

While direct, in-depth studies on 1-pyrrolidineacetamide are limited, research on its close structural analogs provides a strong foundation for understanding its potential mechanisms of action. The primary neuroprotective effects of this class of compounds in hypoxia models appear to be multifactorial, targeting key nodes in the pathophysiology of hypoxic injury.

Amelioration of Cerebral Energy Metabolism

A critical early event in hypoxic brain injury is a severe disturbance in energy metabolism. A close analog of 1-pyrrolidineacetamide, DM-9384 [N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl) acetamide], has demonstrated a significant protective effect against various forms of experimental cerebral anoxia.[5] In animal models of hypoxia, DM-9384 was found to attenuate the decrease in ATP levels and the increase in lactate and the lactate/pyruvate ratio.[5] This suggests that a core mechanism of action for this class of compounds is the preservation of cerebral energy metabolism, which is fundamental for neuronal survival and function. By maintaining cellular energy stores, these compounds can likely delay the onset of the downstream catastrophic events of the hypoxic cascade.

Anti-Inflammatory Signaling Pathways

Neuroinflammation is a key contributor to secondary brain injury following a hypoxic-ischemic event.[2] Microglia and astrocytes become activated, releasing a barrage of pro-inflammatory cytokines and other inflammatory mediators.[6] A significant body of evidence points to the anti-inflammatory properties of pyrrolidine derivatives. For instance, pyrrolidine dithiocarbamate (PDTC) has been shown to provide neuroprotection in neonatal rats following brain hypoxia-ischemia by reducing inflammation and oxidative stress.[7][8]

A central player in the inflammatory response is the transcription factor nuclear factor-kappa B (NF-κB).[6] Under hypoxic conditions, NF-κB is activated and translocates to the nucleus, where it upregulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] Studies on PDTC have demonstrated that it inhibits the nuclear translocation of NF-κB, thereby suppressing the production of these inflammatory mediators.[7][9] This inhibitory effect on the NF-κB signaling pathway is a plausible and critical component of the neuroprotective action of 1-pyrrolidineacetamide.

Caption: Putative Anti-Inflammatory Mechanism of 1-Pyrrolidineacetamide.

Mitigation of Oxidative Stress

The hypoxic brain is a hotbed of oxidative stress, where an imbalance between the production of ROS and the brain's antioxidant defenses leads to widespread cellular damage.[1][10] ROS can damage lipids, proteins, and DNA, contributing significantly to neuronal death.[1] Many neuroprotective agents exert their effects through antioxidant mechanisms.

Pyrrolidine derivatives have demonstrated potent antioxidant properties.[9] These can be achieved through direct scavenging of free radicals or by bolstering the endogenous antioxidant systems. One of the most important endogenous antioxidant pathways is regulated by the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2).[6] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The activation of the Nrf2-ARE pathway is a key mechanism for cellular defense against oxidative stress. While not directly demonstrated for 1-pyrrolidineacetamide, modulation of this pathway is a common feature of many neuroprotective compounds and represents a highly probable mechanism of action.[[“]]

Anti-Apoptotic Pathways

Apoptosis, or programmed cell death, is a major contributor to the delayed neuronal loss observed after a hypoxic-ischemic insult. The apoptotic cascade can be initiated by both extrinsic and intrinsic pathways, culminating in the activation of a family of proteases called caspases, which execute the cell death program.

The neuroprotective effects of pyrrolidine derivatives have been linked to the inhibition of apoptosis. For example, PDTC has been shown to reduce apoptosis in neonatal hypoxia-ischemia.[9] One of the key signaling pathways involved in cell survival is the Akt (also known as protein kinase B) pathway. Activation of Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, such as glycogen synthase kinase-3β (GSK-3β). PDTC has been shown to activate the Akt-GSK-3β signaling pathway, thereby promoting neuronal survival.[9] Furthermore, anti-apoptotic effects can be mediated by modulating the balance of the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bcl-2/Bax ratio is a common mechanism for inhibiting the mitochondrial pathway of apoptosis.

Caption: Putative Anti-Apoptotic Mechanism of 1-Pyrrolidineacetamide.

Experimental Models for Studying Neuroprotection in Hypoxia

The elucidation of the neuroprotective pathways of 1-pyrrolidineacetamide and its analogs relies on robust and reproducible experimental models that mimic the key aspects of clinical hypoxic-ischemic brain injury.

In Vitro Models

-

Oxygen-Glucose Deprivation (OGD): This is a widely used in vitro model that simulates the ischemic conditions of reduced oxygen and glucose supply. Primary neuronal cultures, organotypic hippocampal slice cultures, or immortalized neuronal cell lines are subjected to a glucose-free medium in a hypoxic environment (typically <1% O2).[12] This model is invaluable for mechanistic studies at the cellular and molecular level, allowing for the direct assessment of drug effects on signaling pathways, cell viability, and apoptosis.

-

Hypoxic Chambers: These are sealed chambers where the oxygen concentration can be precisely controlled by purging with a gas mixture of nitrogen, carbon dioxide, and low oxygen.[12] This allows for the study of pure hypoxia without concomitant glucose deprivation.

In Vivo Models

-

Rodent Models of Hypoxia-Ischemia:

-

Rice-Vannucci Model: This is a common model in neonatal animals where one common carotid artery is permanently ligated, followed by exposure to a hypoxic environment. This results in unilateral brain injury.[13]

-

Middle Cerebral Artery Occlusion (MCAO): This model is frequently used in adult rodents to mimic focal ischemic stroke. The middle cerebral artery is temporarily or permanently occluded, leading to a reproducible infarct in the territory supplied by this artery.

-

-

Global Cerebral Hypoxia Models: These models involve a systemic reduction in oxygen supply to the entire brain, which can be induced by methods such as reducing the fraction of inspired oxygen or through transient cardiac arrest. A recently developed model utilizes a non-depolarizing muscle blocking agent to induce transient respiratory insufficiency.[14]

Methodologies for Assessing Neuroprotective Pathways

A multi-pronged approach is necessary to comprehensively evaluate the neuroprotective mechanisms of 1-pyrrolidineacetamide.

Table 1: Key Methodologies for Pathway Analysis

| Pathway | Methodology | Description |

| Energy Metabolism | HPLC-based nucleotide analysis | Quantifies ATP, ADP, and AMP levels in brain tissue. |

| Lactate and Pyruvate Assays | Measures the levels of these key metabolites to assess the shift towards anaerobic glycolysis. | |

| Inflammation | Western Blotting | Detects the levels of key signaling proteins such as phosphorylated IKK, IκB, and the p65 subunit of NF-κB. |

| Immunohistochemistry | Visualizes the cellular localization and expression of inflammatory markers (e.g., Iba-1 for microglia, GFAP for astrocytes) and inflammatory mediators (e.g., iNOS, COX-2). | |

| ELISA/Multiplex Assays | Quantifies the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain tissue homogenates or cell culture media. | |

| Oxidative Stress | ROS Assays (e.g., DCFDA, DHE) | Measures the intracellular production of reactive oxygen species. |

| Lipid Peroxidation Assays (e.g., TBARS) | Quantifies the extent of lipid damage caused by oxidative stress. | |

| Western Blotting/qRT-PCR | Measures the expression of Nrf2 and its target genes (HO-1, NQO1). | |

| Apoptosis | TUNEL Staining | Detects DNA fragmentation, a hallmark of late-stage apoptosis. |

| Western Blotting | Measures the levels of key apoptotic proteins, including cleaved caspase-3, Bax, and Bcl-2. | |

| Caspase Activity Assays | Quantifies the enzymatic activity of caspases. |

Experimental Workflow for Evaluating 1-Pyrrolidineacetamide

Caption: Integrated Experimental Workflow for Neuroprotective Agent Evaluation.

Conclusion and Future Directions

The available evidence from studies on structurally related pyrrolidine derivatives strongly suggests that 1-pyrrolidineacetamide possesses significant neuroprotective potential in the context of hypoxic brain injury. Its likely mechanisms of action are multifaceted, involving the preservation of cerebral energy metabolism, and the attenuation of neuroinflammation, oxidative stress, and apoptosis.

Future research should focus on directly investigating the effects of 1-pyrrolidineacetamide in well-established in vitro and in vivo models of hypoxia. A key objective will be to definitively identify the specific molecular targets and signaling pathways modulated by this compound. Furthermore, dose-response and therapeutic window studies will be crucial for establishing its preclinical efficacy. A thorough understanding of the neuroprotective pathways of 1-pyrrolidineacetamide will be instrumental in advancing its development as a potential therapeutic agent for the devastating consequences of hypoxic-ischemic brain injury.

References

-

Nakamura, K., & Kurasawa, M. (1991). Protective effect of DM-9384, a novel pyrrolidone derivative, against experimental cerebral anoxia. Japanese Journal of Pharmacology, 55(3), 367-376. [Link]

-

Fu, Y., Liu, Q., & An, L. (2024). Piperine protects against cerebral ischemic injury by regulating the Caspase-1-mediated pyroptosis pathway. Frontiers in Pharmacology, 15, 1345893. [Link]

-

Wang, Z., Zhao, H., Peng, S., & Zuo, Z. (2013). Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats. Experimental Neurology, 249, 74-82. [Link]

-

Wang, Z., Zhao, H., Peng, S., & Zuo, Z. (2013). Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats. Experimental Neurology, 249, 74-82. [Link]

-

Holl, S., et al. (2024). Innovative in vivo rat model for global cerebral hypoxia: a new approach to investigate therapeutic and preventive drugs. Frontiers in Physiology, 15, 1293247. [Link]

-

Greco, S. J., & Tosto, G. (2024). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. International Journal of Molecular Sciences, 25(17), 9403. [Link]

-

Consensus. (2024). Signaling pathways involved in phytochemical neuroprotection. Consensus.[Link]

-

Rousset, C. I., et al. (2015). Animal Models of Cerebral Palsy: Hypoxic Brain Injury in the Newborn. Journal of Biomedicine and Biotechnology, 2015, 839360. [Link]

-

Barrera-Ocampo, A., et al. (2018). Comparison of specific expression profile in two in vitro hypoxia models. Oncology Letters, 15(4), 5147-5154. [Link]

-

Domoki, F., et al. (2006). Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia. Free Radical Biology and Medicine, 40(10), 1776-1784. [Link]

-

Votyakova, T. V., & Reynolds, I. J. (2022). Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo. International Journal of Molecular Sciences, 23(2), 795. [Link]

-

Michiels, C., et al. (2002). Hypoxia Up-Regulates Hypoxia-Inducible Factor-1α Transcription by Involving Phosphatidylinositol 3-Kinase and Nuclear Factor κB in Pulmonary Artery Smooth Muscle Cells. Journal of Biological Chemistry, 277(26), 24119-24126. [Link]

-

Baranova, O., et al. (2012). HIF-1α is neuroprotective during the early phases of mild hypoxia in rat cortical neurons. Neurobiology of Disease, 45(1), 549-560. [Link]

-

Lim, H. S., et al. (2023). Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices. Journal of the American Chemical Society, 145(35), 19475-19483. [Link]

-

Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]

-

Liu, X., et al. (2013). Mechanisms of neuroprotection from hypoxia-ischemia (HI) brain injury by up-regulation of cytoglobin (CYGB) in a neonatal rat model. Journal of Biological Chemistry, 288(22), 15857-15870. [Link]

-

Serebrovskaya, T. V., & Xi, L. (2022). Molecular Mechanisms of Neuroprotection after the Intermittent Exposures of Hypercapnic Hypoxia. International Journal of Molecular Sciences, 23(24), 15729. [Link]

-

Salceda, S., & Caro, J. (1997). Hypoxia-inducible factor 1alpha protein expression is controlled by oxygen-regulated ubiquitination that is disrupted by deletions and missense mutations. Journal of Biological Chemistry, 272(36), 22642-22647. [Link]

-

ResearchGate. (2023). Methods for hypoxia induction in vitro. [Link]

-

Demidenko, Z. N., & Blagosklonny, M. V. (2023). Transcriptional Response to Hypoxia: The Role of HIF-1-Associated Co-Regulators. International Journal of Molecular Sciences, 24(5), 4848. [Link]

-

Rapisarda, A., et al. (2006). Reversing hypoxic cell chemoresistance in vitro using genetic and small molecule approaches targeting hypoxia inducible factor-1. Molecular Pharmacology, 69(2), 411-418. [Link]

-

ResearchGate. (2023). Res exerted anti-apoptotic effect on hippocampal neuron by reducing... [Link]

-

Rapisarda, A., et al. (2006). Reversing hypoxic cell chemoresistance in vitro using genetic and small molecule approaches targeting hypoxia inducible factor-1. Molecular Pharmacology, 69(2), 411-418. [Link]

-

Wambersie, A., & Lambin, P. (1993). [In vitro effects of piracetam on the radiosensitivity of hypoxic cells (adaptation of MTT assay to hypoxic conditions)]. Bulletin du Cancer, 80(11), 1049-1054. [Link]

-

Stepanova, A. V., et al. (2024). Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. International Journal of Molecular Sciences, 25(2), 1184. [Link]

-

Popa-Wagner, A., et al. (2018). Oxidative Stress in the Brain: Basic Concepts and Treatment Strategies in Stroke. Antioxidants & Redox Signaling, 29(13), 1287-1304. [Link]

-

Champalimaud Foundation. (2026). Brief oxidative stress promotes brain repair after injury. News-Medical.Net.[Link]

-

Asadi, S., et al. (2023). Piracetam as Neuroprotective, Anticonvulsant, and Anti-Anxiety Agent: An In Vivo Study on Ptz Epileptic Rats. Journal of Experimental and Clinical Sciences, 20(4), 235-243. [Link]

-

Singh, V., et al. (2022). Oxidative Stress in Traumatic Brain Injury. Antioxidants, 11(11), 2106. [Link]

Sources

- 1. Oxidative Stress in the Brain: Basic Concepts and Treatment Strategies in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Piperine protects against cerebral ischemic injury by regulating the Caspase-1-mediated pyroptosis pathway [frontiersin.org]

- 3. Unique anti-apoptotic activity of EAAC1 in injured motor neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protective effect of DM-9384, a novel pyrrolidone derivative, against experimental cerebral anoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. consensus.app [consensus.app]

- 12. Comparison of specific expression profile in two in vitro hypoxia models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal Models of Cerebral Palsy: Hypoxic Brain Injury in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Modulatory Architecture of 1-Pyrrolidineacetamide in Cholinergic Neurotransmission

A Technical Guide for Drug Development Professionals and Neuropharmacologists Authored from the perspective of a Senior Application Scientist

Executive Overview: The Agonist Paradox

In the landscape of neuropharmacology, 1-pyrrolidineacetamide (commonly known as Piracetam; 2-oxo-1-pyrrolidineacetamide) occupies a unique mechanistic niche. As the prototypical racetam and a cyclic derivative of gamma-aminobutyric acid (GABA), it fundamentally lacks direct agonistic or antagonistic affinity for major neurotransmitter receptors (

For drug development professionals, understanding 1-pyrrolidineacetamide requires a paradigm shift: moving away from direct receptor-ligand interaction models toward membrane microenvironment modulation . This whitepaper deconstructs the causal mechanisms, quantitative metrics, and self-validating experimental protocols required to evaluate cholinergic modulation via 1-pyrrolidineacetamide.

Mechanistic Causality: From Membrane Fluidity to Synaptic Efficacy

The core mechanism of 1-pyrrolidineacetamide relies on its interaction with the polar head groups of membrane phospholipids[3]. In aged or pathologically compromised neurons, the lipid bilayer undergoes rigidification, which sterically hinders the conformational freedom of integral membrane proteins (such as receptors and ion channels).

By intercalating into the phospholipid bilayer, 1-pyrrolidineacetamide restores membrane fluidity[4][5]. This biophysical shift initiates a downstream cascade that directly impacts the cholinergic system in two distinct ways:

-

Postsynaptic Receptor Density Recovery : Restored membrane dynamics allow previously sequestered or sterically hindered muscarinic receptors to adopt functional conformations at the synaptic cleft, effectively increasing the measurable receptor density (

) without requiring de novo protein synthesis[6][7]. -

Presynaptic High-Affinity Choline Uptake (HACU) : HACU is the rate-limiting step in acetylcholine (ACh) synthesis. The sodium-dependent choline transporter (CHT1) relies heavily on membrane fluidity for its translocation and kinetic efficiency. 1-pyrrolidineacetamide enhances HACU, thereby increasing the presynaptic pool of ACh available for release[8].

Mechanistic pathway of 1-pyrrolidineacetamide modulating cholinergic neurotransmission.

Quantitative Data Synthesis

To ground these mechanistic claims, we must look at the quantitative shifts observed in validated in vivo and ex vivo models. The table below synthesizes the pharmacological impact of 1-pyrrolidineacetamide on cholinergic parameters.

| Pharmacological Parameter | Experimental Model | Modulatory Effect Size | Mechanistic Implication |

| m-Cholinoceptor Density ( | Aged Mice (18 mo), Frontal Cortex | +30% to 40% increase (500 mg/kg/day for 14 days)[7] | Reversal of age-induced receptor sequestration. |

| Receptor Affinity ( | Aged Mice (18 mo), Frontal Cortex | No significant change [6] | Confirms modulation is structural (density), not allosteric affinity. |

| High-Affinity Choline Uptake | Rat Hippocampal Synaptosomes | Transient Increase (post 300 mg/kg acute dose)[8] | Acceleration of the rate-limiting step of ACh synthesis. |

| ACh Utilization Rate | Rat Hippocampus (HC-3 treated) | Significant Increase [8] | Enhanced turnover and release of ACh in septohippocampal pathways. |

Note: The density elevation is strictly age-dependent; young subjects exhibit no significant changes in

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed with internal logical controls to prevent false positives. Below are the gold-standard methodologies for quantifying the cholinergic modulation of 1-pyrrolidineacetamide.

Protocol A: Radioligand Binding Assay for Muscarinic Receptor Density

To prove that 1-pyrrolidineacetamide increases receptor density rather than altering ligand affinity, we utilize Scatchard analysis of

Why

Step-by-Step Methodology:

-

Tissue Preparation: Isolate the frontal cortex from vehicle- and 1-pyrrolidineacetamide-treated subjects. Homogenize in ice-cold 0.32 M sucrose buffer to preserve subcellular integrity.

-

Membrane Isolation: Centrifuge at 1,000 × g to remove nuclear debris, then centrifuge the supernatant at 40,000 × g for 20 minutes to pellet the membrane fraction. Resuspend in 50 mM Na/K phosphate buffer (pH 7.4).

-

Incubation (The Self-Validating Step):

-

Total Binding Tubes: Incubate membrane aliquots (approx. 0.2 mg protein) with increasing concentrations of

-QNB (0.1 to 2.0 nM). -

Non-Specific Binding (NSB) Tubes: Incubate parallel aliquots with

-QNB plus 1

-

-

Termination & Filtration: Terminate the reaction by adding ice-cold buffer and rapidly filter through Whatman GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding).

-

Quantification: Count the filters using liquid scintillation spectrometry.

-

Data Analysis: Subtract NSB from Total Binding to yield Specific Binding. Plot via Scatchard analysis to determine

(x-intercept) and

Protocol B: High-Affinity Choline Uptake (HACU) Assay

HACU is strictly dependent on the presence of extracellular Sodium (

Step-by-Step Methodology:

-

Synaptosome Preparation: Prepare crude synaptosomal fractions (P2 pellet) from the hippocampus of treated subjects.

-

Incubation Buffers:

-

Active Buffer: Krebs-Ringer phosphate buffer containing 140 mM NaCl.

-

Control Buffer (Validation): Isotonic buffer where NaCl is equimolarly replaced with LiCl or Sucrose (Na+-free).

-

-

Uptake Reaction: Pre-incubate synaptosomes at 37°C for 5 minutes. Initiate uptake by adding

-Choline (final concentration 0.1 -

Termination: After exactly 4 minutes, quench the reaction with ice-cold Na+-free buffer containing 10

Hemicholinium-3 (HC-3), a potent CHT1 inhibitor, to lock the internalized choline inside the synaptosomes. -

Filtration: Rapidly filter through Millipore filters (0.45

pore size) and wash extensively. -

Calculation: Specific HACU is calculated as the difference in radioactivity between the

-containing buffer and the

Workflow for self-validating radioligand and uptake assays.

Field-Proven Insights for the Bench Scientist

When investigating 1-pyrrolidineacetamide, researchers frequently encounter a "bell-shaped" dose-response curve[9]. As an application scientist, I strongly advise against standard linear dose-escalation models. Because the drug acts on membrane fluidity rather than direct receptor occupancy, excessive concentrations can induce hyper-fluidity, which paradoxically disrupts the optimal membrane microenvironment and negates the therapeutic effect.

Furthermore, when testing the drug's efficacy on active avoidance or memory acquisition, ensure that the animal models are appropriately aged or pathologically induced (e.g., scopolamine-induced amnesia)[10]. 1-pyrrolidineacetamide is a modulator of deficit states; running these assays on healthy, young wild-type subjects will yield statistically insignificant data regarding cholinergic receptor density, as their membrane fluidity is already optimal[7][11].

References

-

Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice. Psychopharmacology (Berl).[Link]

-

Piracetam: a review of pharmacological properties and clinical uses. CNS Drug Rev.[Link]

-

Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition. Clin Neuropharmacol.[Link]

-

Piracetam | CID 4843 - PubChem. National Institutes of Health.[Link]

-

Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain. Pharmacopsychiatry.[Link]

-

Modulation of Nicotinic Receptors in Neurons in the Common Snail by Noopept and Piracetam. Neuroscience and Behavioral Physiology.[Link]

-

Pre-clinical evaluation of cognition enhancing drugs. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[Link]

Sources

- 1. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piracetam - Wikipedia [en.wikipedia.org]

- 3. What is Piracetam used for? [synapse.patsnap.com]

- 4. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 7. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pre-clinical evaluation of cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piracetam improves cognitive performance by restoring neurochemical deficits of the aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural and Pharmacological Divergence of 1-Pyrrolidineacetamide and Endogenous GABA: A Technical Whitepaper

Executive Summary

In the landscape of neuropharmacology, structural derivation is often presumed to confer functional mimicry. The relationship between endogenous gamma-aminobutyric acid (GABA) and its synthetic cyclic derivative, 1-pyrrolidineacetamide (commonly known as1[1]), presents a fascinating paradox. While piracetam shares a fundamental molecular backbone with the central nervous system's primary inhibitory neurotransmitter, it exhibits zero clinically relevant GABAergic activity. Instead, it acts as a nootropic, modulating excitatory glutamatergic transmission and restoring cell membrane fluidity.

This whitepaper dissects the chemical logic behind this divergence, provides a robust, self-validating experimental protocol to quantify these binding differences, and explores the resulting mechanistic pathways.

Structural Chemistry: Conformational Restriction and Steric Hindrance

Endogenous GABA (4-aminobutanoic acid) is a highly flexible, linear molecule. This flexibility is critical for its biological function, allowing it to adopt specific bioactive conformations required to dock into the orthosteric binding pockets of GABA-A and GABA-B receptors.

1-pyrrolidineacetamide is synthesized through the intramolecular cyclization of GABA. The loss of a water molecule between the amino and carboxyl groups forms a rigid 2-pyrrolidone ring. Subsequently, the addition of an acetamide group to the nitrogen atom yields 1-pyrrolidineacetamide.

This transformation fundamentally alters the molecule's spatial geometry:

-

Loss of Flexibility: The rigid pyrrolidone ring prevents the molecule from adopting the extended conformation required to interact with key amino acid residues (e.g., Arg207, Phe200) in the GABA-A receptor pocket.

-

Steric Hindrance: The bulky acetamide appendage creates spatial clashes within the narrow inhibitory receptor binding clefts.

-

Charge Alteration: The cyclization neutralizes the zwitterionic nature of native GABA, drastically altering its electrostatic potential and preventing the ionic interactions necessary for receptor activation.

Structural evolution of GABA to piracetam and their divergent receptor targets.

Quantitative Pharmacological Divergence

Because of the conformational restrictions outlined above, 1-pyrrolidineacetamide fails to displace GABA from its native receptors. Radioligand binding assays demonstrate that piracetam only exhibits marginal inhibition of GABA receptors at extreme, non-physiological concentrations (20 to 50 mM). Conversely, it shows targeted affinity for L-glutamate/AMPA receptors at therapeutically relevant concentrations (~1 mM) (2[2]).

Table 1: Comparative Receptor Binding Affinities

| Receptor Target | Ligand | Affinity (IC50 / Ki) | Pharmacological Effect |

| GABA-A | Endogenous GABA | 10 - 100 nM | Primary Agonist (Inhibitory) |

| GABA-A | 1-pyrrolidineacetamide | 20 - 50 mM | Negligible / None |

| L-Glutamate / AMPA | 1-pyrrolidineacetamide | ~1.0 mM | Positive Allosteric Modulator |

| Dopamine (D2) | 1-pyrrolidineacetamide | > 20 mM | None |

| Muscarinic (ACh) | 1-pyrrolidineacetamide | > 20 mM | None |

Data synthesized from established in vitro receptor binding procedures evaluating the 2[2].

Experimental Validation: Radioligand Binding Assay Protocol

To empirically prove that 1-pyrrolidineacetamide lacks GABAergic activity, researchers rely on competitive radioligand binding assays. As a Senior Application Scientist, I mandate that any protocol must be a self-validating system —meaning it must internally control for non-specific binding to ensure data integrity.

Below is the optimized methodology for evaluating the affinity of 1-pyrrolidineacetamide at the GABA-A receptor using [³H]muscimol (3[3]).

Step 1: Tissue Preparation

-

Action: Dissect and homogenize rat cortical tissue in ice-cold 50 mM Tris-citrate buffer (pH 7.4). Centrifuge at 50,000 × g for 10 minutes, discard the supernatant, and resuspend the pellet. Repeat the wash cycle three times.

-

Causality & Rationale: The cerebral cortex is highly enriched in native GABA-A receptors, providing a robust signal-to-noise ratio. The repeated washing steps are critical to lyse endogenous synaptosomes and entirely wash out endogenous GABA, which would otherwise competitively inhibit the radioligand and artificially inflate the apparent IC50 of the test compound.

Step 2: Incubation & Competitive Displacement

-

Action: In 15-ml polypropylene tubes on ice, assemble the following 1-ml reactions:

-

Tube A (Total Binding): 8.0 nM [³H]muscimol + Buffer.

-

Tube B (Non-Specific Binding - The Self-Validator): 8.0 nM [³H]muscimol + 200 μM unlabeled bicuculline methiodide.

-

Tube C (Test Compound): 8.0 nM [³H]muscimol + increasing concentrations of 1-pyrrolidineacetamide (1 μM to 50 mM). Incubate for 5 minutes in an ice-water bath (4°C).

-

-

Causality & Rationale: [³H]muscimol is utilized instead of [³H]GABA because it is a potent, selective GABA-A agonist that resists enzymatic degradation by GABA transaminase during incubation. Tube B acts as the self-validating negative control; bicuculline (a known antagonist) saturates all specific receptor sites. Subtracting Tube B from Tube A yields the specific binding baseline.

Step 3: Assay Termination

-

Action: Terminate the binding reaction by rapid centrifugation at 50,000 × g for 10 minutes at 4°C. Carefully decant the supernatant and superficially rinse the pellet with ice-cold buffer without disturbing it.

-

Causality & Rationale: While vacuum filtration is standard for many assays, GABA-A receptors can exhibit low-affinity binding states. Rapid filtration and aggressive washing can strip the bound radioligand from the receptor, destroying the equilibrium. Centrifugation preserves the bound state perfectly.

Step 4: Scintillation Counting and Data Analysis

-

Action: Solubilize the tissue pellet in a tissue solubilizer, add liquid scintillation cocktail, and quantify the radioactivity (Counts Per Minute, CPM) using a beta counter.

-

Causality & Rationale: The CPM directly correlates to the amount of [³H]muscimol bound to the receptors. By plotting the CPM of Tube C against the logarithmic concentration of 1-pyrrolidineacetamide, we determine the IC50. For piracetam, the curve will remain flat until extreme concentrations (>20 mM), proving the absence of meaningful affinity.

Workflow of competitive radioligand binding assay for GABA-A receptor affinity.

Conclusion: The True Mechanism of Action

If 1-pyrrolidineacetamide does not bind to GABA receptors, how does it exert its neuroprotective and cognitive-enhancing effects? The answer lies in its unique physical chemistry.

Rather than acting as a traditional lock-and-key ligand, the cyclic structure allows the molecule to intercalate into the polar heads of membrane phospholipids. This physical insertion restores membrane fluidity, particularly in aged or hypoxic neurons (4[4]). Consequently, this enhanced membrane dynamics positively modulates the function of membrane-bound proteins, specifically increasing the maximal density and allosteric responsiveness of AMPA receptors to endogenous glutamate.

The transition from linear GABA to cyclic 1-pyrrolidineacetamide is a masterclass in rational drug design: by sacrificing inhibitory neurotransmitter affinity, the molecule gains the ability to globally enhance excitatory synaptic plasticity.

References

- PIRACETAM - AN OLD DRUG WITH NOVEL PROPERTIES?, ptfarm.pl,

- Piracetam, Wikipedia,

- Interaction of piracetam with several neurotransmitter receptors in the central nervous system.

- Characterization of GABA Receptors, PMC - PubMed Central (NIH),

Sources

- 1. Piracetam - Wikipedia [en.wikipedia.org]

- 2. Interaction of piracetam with several neurotransmitter receptors in the central nervous system. Relative specificity for 3H-glutamate sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

Application Note & Protocol: Development and Validation of a Robust HPLC-UV Method for the Quantification of 1-Pyrrolidineacetamide in Human Plasma

Introduction

1-Pyrrolidineacetamide and its derivatives, such as Piracetam and Levetiracetam, are a class of compounds known for their nootropic and anticonvulsant properties.[1][2][3] Accurate quantification of these compounds in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][4][5] This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the determination of 1-pyrrolidineacetamide in human plasma.

The causality behind this method development lies in the need for a simple, cost-effective, and reliable analytical technique suitable for routine analysis in both research and clinical settings. While more sophisticated methods like LC-MS/MS exist, HPLC-UV offers a balance of sensitivity, specificity, and accessibility, making it a practical choice for many laboratories.[4][6] The chemical structure of 1-pyrrolidineacetamide, being a small, water-soluble molecule, presents specific challenges in terms of retention on reversed-phase columns and extraction from a complex biological matrix like plasma.[1][2] This protocol addresses these challenges through optimized sample preparation and chromatographic conditions.

Principle of the Method

This method involves the isolation of 1-pyrrolidineacetamide from human plasma via protein precipitation, followed by chromatographic separation on a reversed-phase C18 column with a suitable aqueous-organic mobile phase.[4][5] Quantification is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a significant response, ensuring sensitivity and specificity. The method is validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[7][8][9][10]

Materials and Reagents

Chemicals and Solvents

-

1-Pyrrolidineacetamide reference standard (≥98% purity)

-

Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)[4][5]

-

Orthophosphoric acid (analytical grade)[2]

-

Water (HPLC grade or Milli-Q)

-

Human plasma (drug-free, with anticoagulant like EDTA)

Equipment

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

-

Analytical balance

-

pH meter

-

Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Solutions

-

Mobile Phase: Prepare a 10 mM potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC-grade water.[4][5] Adjust the pH to 4.6 with orthophosphoric acid.[4][5] The mobile phase consists of a mixture of this buffer and acetonitrile. A common starting ratio is 93:7 (v/v) buffer to acetonitrile.[4][5] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-pyrrolidineacetamide reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards and quality control (QC) samples at various concentration levels.

Sample Preparation: Protein Precipitation

Protein precipitation is a crucial step to remove high-abundance proteins from plasma that can interfere with the analysis and damage the HPLC column.[12] Acetonitrile is a commonly used and effective precipitating agent.[4][5][12][13]

Protocol:

-

Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile (a 2:1 ratio of precipitant to plasma is often effective).[12][14][15]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[12]

-

Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[12]

-

Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[12]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the residue in 100 µL of the mobile phase.[1]

-

Vortex briefly and transfer to an HPLC vial for injection.

Caption: Workflow for plasma protein precipitation.

HPLC-UV Chromatographic Conditions

The following are recommended starting conditions, which may require optimization based on the specific column and system used.

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | 10 mM KH₂PO₄ buffer (pH 4.6) : Acetonitrile (93:7 v/v)[4][5] |

| Flow Rate | 1.0 mL/min[6] |

| Injection Volume | 20 µL |

| Column Temp. | Ambient or 25°C |

| Detection | UV at 205 nm[2][6] |

| Run Time | Approximately 10-15 minutes[6] |

Causality of Parameter Selection:

-

Column: A C18 column is chosen for its versatility and ability to retain a wide range of small molecules.

-

Mobile Phase: The slightly acidic pH of the mobile phase ensures that 1-pyrrolidineacetamide is in a consistent protonation state, leading to reproducible retention times. The low percentage of acetonitrile provides sufficient retention for this polar analyte.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point that balances analysis time and column efficiency.

-

Detection Wavelength: 1-Pyrrolidineacetamide lacks a strong chromophore, necessitating detection at a low UV wavelength like 205 nm to achieve adequate sensitivity.[2][6]

Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability and is performed in accordance with regulatory guidelines.[7][9][10][16]

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of endogenous matrix components. | No significant interfering peaks at the retention time of the analyte in blank plasma samples. |

| Linearity & Range | The ability to obtain results that are directly proportional to the concentration of the analyte in the sample. | At least 5-6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.[6] |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ).[4] |

| Precision | The degree of agreement among individual test results. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).[4] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy and precision within ±20%. |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration within ±15% of the initial concentration. |

Validation Protocol

-

Selectivity: Analyze at least six different batches of blank human plasma to check for interferences.

-

Linearity: Prepare a calibration curve with at least six non-zero concentration levels spanning the expected range of concentrations in study samples.

-

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (LQC, MQC, HQC) in at least five replicates on three different days (inter-day and intra-day).[17]

-

LLOQ: Determine the LLOQ by analyzing at least five replicates of a sample spiked at the proposed LLOQ concentration.

-

Recovery: Compare the peak area of the analyte from an extracted plasma sample to the peak area of a pure standard solution of the same concentration.

-

Stability: Evaluate the stability of 1-pyrrolidineacetamide in plasma under the following conditions:

-

Freeze-Thaw Stability: After three freeze-thaw cycles.[1][4]

-

Short-Term Stability: At room temperature for a specified period (e.g., 4-24 hours).

-

Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time.[4][17]

-

Post-Preparative Stability: In the autosampler for a specified period.

-

Caption: Bioanalytical method validation workflow.

Data Analysis and System Suitability

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte versus the nominal concentration of the calibration standards. Use a linear regression model to fit the data.

-

Quantification: Determine the concentration of 1-pyrrolidineacetamide in the QC and unknown samples by interpolating their peak areas from the calibration curve.

-

System Suitability: Before each analytical run, inject a system suitability standard to ensure the performance of the chromatographic system. Key parameters to monitor include:

-

Retention Time: Should be consistent.

-

Peak Area: Reproducible for a given concentration.

-

Tailing Factor: Typically should be ≤ 2.

-

Theoretical Plates: A measure of column efficiency.

-

Conclusion

This application note details a comprehensive and robust HPLC-UV method for the quantification of 1-pyrrolidineacetamide in human plasma. The protocol, from sample preparation to method validation, is designed to be practical, reliable, and compliant with regulatory standards. The provided step-by-step instructions and the rationale behind the experimental choices will enable researchers, scientists, and drug development professionals to successfully implement and validate this method for their specific applications.

References

- Hernandez-Mitre MP, et al. (2020). Determination of Levetiracetam in Plasma by a Modified HPLC-UV Method and Its Pharmacokinetic Application.

- European Medicines Agency. (2015).

- BenchChem.

- Smart, T. (2012).

- European Medicines Agency. (2011).

- Barkat, K., et al. (2014). Development of a Simple Chromatographic Method for the Determination of Piracetam in Human Plasma and Its Pharmacokinetic Evaluation. Dhaka University Journal of Pharmaceutical Sciences.

- Curticăpean, A., & Imre, S. (2007). New validated method for piracetam HPLC determination in human plasma. Journal of Biochemical and Biophysical Methods.

- Curticăpean, A., & Imre, S. (2007).

- Vemula, V. R., & Sharma, P. K. (2017).

- Chromsystems. Levetiracetam (Keppra®) in Serum/Plasma - HPLC.

- ResearchGate. (2026).

- ThermoFisher.

- Phenomenex. (2020). Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction.

- Jain, D., et al. (2011). Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection.

- Al-Aani, H., et al. (2023).

- ResearchGate. (2026).

- Allan Chemical Corporation. (2025).

- Phenomenex. (2015).

- Smart, T. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis Zone.

- van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.

- Egami, K., et al. (2007).

- Lab Manager. (2011). HPLC Sample Prep: Critical First Steps in LC Analysis.

- Chromatography Forum. (2013).

- D'Avolio, A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.

- Norlab.

- Chemistry LibreTexts. (2023). Solid-Phase Extraction.

- ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?

- Lab Manager. (2025).

- Nenni, M., et al. (2022). Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. TÜBİTAK Academic Journals.

- Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review.

- National Center for Biotechnology Information. (2024). 1-Pyrrolidineacetamide. PubChem Compound Summary for CID 13475825.

- Phenomenex.

- Scribd.

- LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.

- Scharlab Internacional. (2023).

- ResearchGate. (2022).

- Siddiqui, F. A., et al. (2014).

- SIELC Technologies. (2021). Piracetam.

- CAS Common Chemistry. 1-Pyrrolidineacetamide, α-methyl-N-(2-methylphenyl)-, hydrochloride (1:1).

- Gidal, B. E., et al. (2014).

- Contin, M., et al. (2015). Determination of ng/mL Levetiracetam using Ultra-High-Performance Liquid Chromatography–Photodiode Absorbance. Oxford Academic.

- ResearchGate. (2026). Enantioselective analysis of Levetiracetam and its enantiomer R-α-ethyl-2-oxo-pyrrolidine acetamide using gas chromatography and ion trap mass spectrometric detection.

Sources

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 2. scispace.com [scispace.com]

- 3. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mathewsopenaccess.com [mathewsopenaccess.com]

- 5. researchgate.net [researchgate.net]

- 6. A simple and cost-effective HPLC-UV method for the detection of levetiracetam in plasma/serum of patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. tandfonline.com [tandfonline.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Technical Tip: Protein Precipitation [phenomenex.com]

- 15. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]

- 16. researchgate.net [researchgate.net]

- 17. New validated method for piracetam HPLC determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Formulation and Intraperitoneal Administration Protocol for 1-Pyrrolidineacetamide in Rodent Models